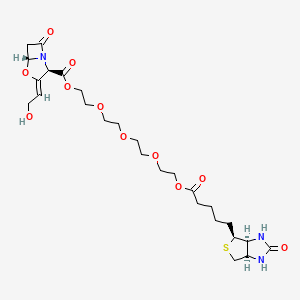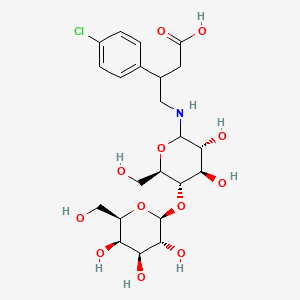
2',3'-Dideoxyinosine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxyinosine-13C2,15N is a labeled analog of didanosine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research, particularly in the fields of virology and pharmacology, due to its antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyinosine-13C2,15N involves the incorporation of isotopic labels into the didanosine molecule. The process typically starts with the synthesis of the inosine nucleoside, followed by the selective removal of the 2’ and 3’ hydroxyl groups. The isotopic labels, 13C and 15N, are introduced during the synthesis of the nucleoside or through subsequent chemical modifications .
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyinosine-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is produced under controlled conditions to meet the requirements for research-grade materials .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Dideoxyinosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’,3’-Dideoxyinosine-13C2,15N include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of 2’,3’-Dideoxyinosine-13C2,15N depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2’,3’-Dideoxyinosine-13C2,15N is widely used in scientific research due to its antiviral properties. It is used in studies related to HIV and other viral infections to understand the mechanism of action of nucleoside reverse transcriptase inhibitors. Additionally, the compound is used in pharmacokinetic studies to track the metabolism and distribution of didanosine in the body .
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxyinosine-13C2,15N involves its incorporation into the viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the formation of phosphodiester linkages necessary for the completion of the viral DNA chain. This inhibition of viral DNA synthesis effectively halts the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2’,3’-Dideoxyinosine-13C2,15N include other nucleoside reverse transcriptase inhibitors such as zidovudine, lamivudine, and stavudine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: The uniqueness of 2’,3’-Dideoxyinosine-13C2,15N lies in its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of 13C and 15N isotopes provides a means to track the compound in biological systems with high precision .
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |
Clave InChI |
BXZVVICBKDXVGW-XGXVVXCKSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




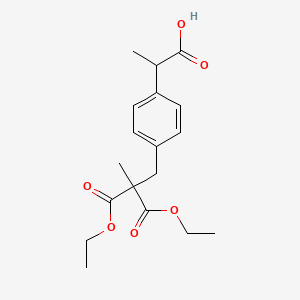
![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)
![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)
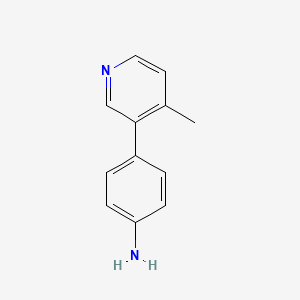

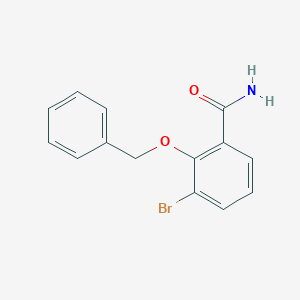


![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
